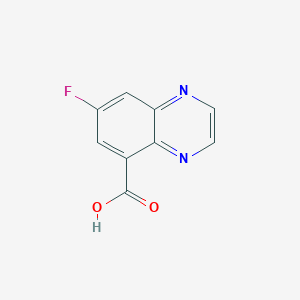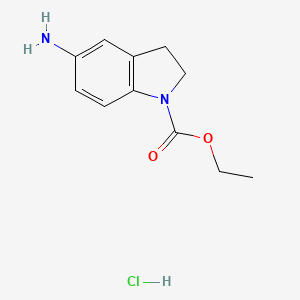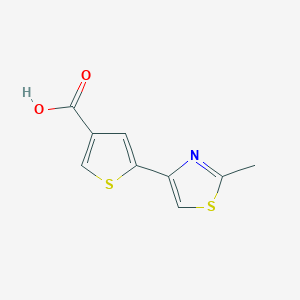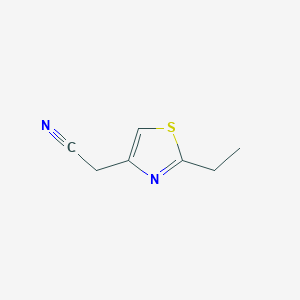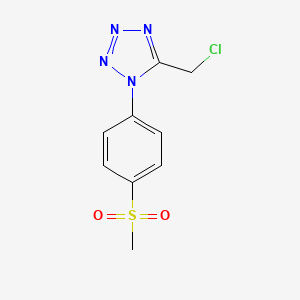
5-(chloromethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole
Descripción general
Descripción
5-(Chloromethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole: is a synthetic organic compound characterized by the presence of a tetrazole ring substituted with a chloromethyl group and a methanesulfonylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azides under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Attachment of the Methanesulfonylphenyl Group: This step involves the sulfonylation of the phenyl ring, typically using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methanesulfonyl group, which can be oxidized to sulfone or reduced to sulfide.
Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Tetrazoles: Products formed by nucleophilic substitution at the chloromethyl group.
Sulfoxides and Sulfones: Products from the oxidation of the methanesulfonyl group.
Cycloadducts: Products from cycloaddition reactions involving the tetrazole ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(chloromethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The tetrazole ring is known for its bioisosteric properties, often used to replace carboxylic acids in drug molecules to enhance metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its unique structural features. It may also serve as a precursor for the synthesis of specialty chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(chloromethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic the carboxylate group, allowing it to participate in hydrogen bonding and ionic interactions with protein targets.
Comparación Con Compuestos Similares
Similar Compounds
5-(Chloromethyl)-1-phenyl-1H-tetrazole: Lacks the methanesulfonyl group, making it less polar and potentially less reactive in certain chemical reactions.
5-(Bromomethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole: Similar structure but with a bromomethyl group instead of chloromethyl, which may alter its reactivity and biological activity.
1-(4-Methanesulfonylphenyl)-1H-1,2,3,4-tetrazole: Lacks the chloromethyl group, affecting its ability to undergo substitution reactions.
Uniqueness
The presence of both the chloromethyl and methanesulfonylphenyl groups in 5-(chloromethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds. This dual functionality allows for diverse chemical transformations and applications in various fields of research.
Propiedades
IUPAC Name |
5-(chloromethyl)-1-(4-methylsulfonylphenyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O2S/c1-17(15,16)8-4-2-7(3-5-8)14-9(6-10)11-12-13-14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBNOEHNPPKVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C(=NN=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


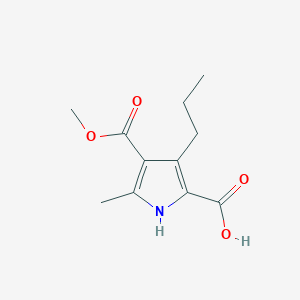
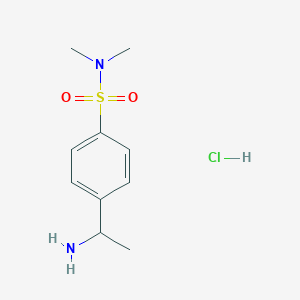
![2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1521536.png)
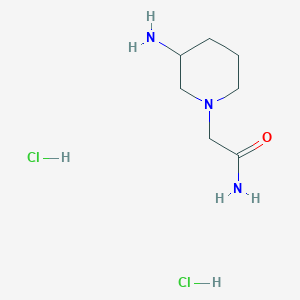

![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride](/img/structure/B1521541.png)
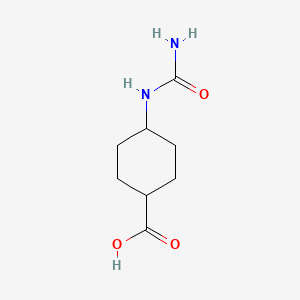
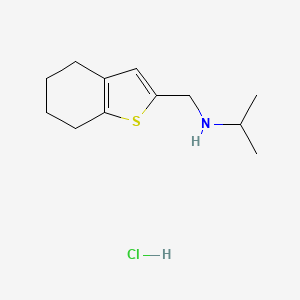
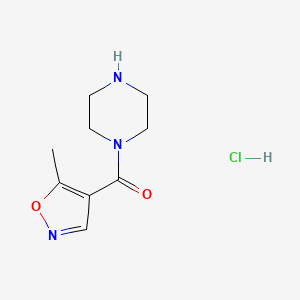
![2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde](/img/new.no-structure.jpg)
